molecular formula C17H17N3O2 B7706882 2-Ethoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-6-(4-methylphenyl)pyridine

2-Ethoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-6-(4-methylphenyl)pyridine

Cat. No.: B7706882
M. Wt: 295.34 g/mol
InChI Key: AEWHEGJBXLZVSK-UHFFFAOYSA-N
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Description

2-Ethoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-6-(4-methylphenyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with ethoxy, methyl, and oxadiazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-6-(4-methylphenyl)pyridine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

    Formation of the oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with an appropriate nitrile under acidic or basic conditions.

    Substitution on the pyridine ring: The ethoxy and methyl groups can be introduced via nucleophilic substitution reactions using ethyl halides and methyl halides, respectively.

    Coupling reactions: The oxadiazole moiety can be coupled to the pyridine ring using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-6-(4-methylphenyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Ethoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-6-(4-methylphenyl)pyridine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of 2-Ethoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-6-(4-methylphenyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine: Lacks the 4-methylphenyl group, which may affect its binding affinity and specificity.

    3-(5-Methyl-1,2,4-oxadiazol-3-yl)-6-(4-methylphenyl)pyridine: Lacks the ethoxy group, potentially altering its solubility and reactivity.

    2-Ethoxy-6-(4-methylphenyl)pyridine: Lacks the oxadiazole ring, which may impact its electronic properties and biological activity.

Uniqueness

2-Ethoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-6-(4-methylphenyl)pyridine is unique due to the presence of both the oxadiazole ring and the ethoxy group, which confer distinct electronic and steric properties. These features can enhance its binding interactions with biological targets and its utility in material science applications.

Properties

IUPAC Name

3-[2-ethoxy-6-(4-methylphenyl)pyridin-3-yl]-5-methyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-4-21-17-14(16-18-12(3)22-20-16)9-10-15(19-17)13-7-5-11(2)6-8-13/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEWHEGJBXLZVSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=N1)C2=CC=C(C=C2)C)C3=NOC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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